N-(2,4-Dichloropyrimidin-5-yl)acetamide N-(2,4-Dichloropyrimidin-5-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 89581-88-4
VCID: VC7158684
InChI: InChI=1S/C6H5Cl2N3O/c1-3(12)10-4-2-9-6(8)11-5(4)7/h2H,1H3,(H,10,12)
SMILES: CC(=O)NC1=CN=C(N=C1Cl)Cl
Molecular Formula: C6H5Cl2N3O
Molecular Weight: 206.03

N-(2,4-Dichloropyrimidin-5-yl)acetamide

CAS No.: 89581-88-4

Cat. No.: VC7158684

Molecular Formula: C6H5Cl2N3O

Molecular Weight: 206.03

* For research use only. Not for human or veterinary use.

N-(2,4-Dichloropyrimidin-5-yl)acetamide - 89581-88-4

Specification

CAS No. 89581-88-4
Molecular Formula C6H5Cl2N3O
Molecular Weight 206.03
IUPAC Name N-(2,4-dichloropyrimidin-5-yl)acetamide
Standard InChI InChI=1S/C6H5Cl2N3O/c1-3(12)10-4-2-9-6(8)11-5(4)7/h2H,1H3,(H,10,12)
Standard InChI Key VHZSVPKEMDVFGI-UHFFFAOYSA-N
SMILES CC(=O)NC1=CN=C(N=C1Cl)Cl

Introduction

Chemical Identity and Structural Features

N-(2,4-Dichloropyrimidin-5-yl)acetamide belongs to the pyrimidine family, a class of heterocyclic aromatic compounds with two nitrogen atoms at the 1st and 3rd positions of the six-membered ring. The compound’s structure features chlorine atoms at the 2nd and 4th positions of the pyrimidine ring and an acetamide group (-NHCOCH3_3) at the 5th position . Its IUPAC name, N-(2,4-dichloropyrimidin-5-yl)acetamide, reflects this substitution pattern.

Key Structural Attributes:

  • Molecular Formula: C6H5Cl2N3O\text{C}_6\text{H}_5\text{Cl}_2\text{N}_3\text{O}

  • Molecular Weight: 206.03 g/mol

  • SMILES Notation: CC(=O)NC1=CN=C(N=C1Cl)Cl

  • InChI Key: VHZSVPKEMDVFGI-UHFFFAOYSA-N

The presence of electron-withdrawing chlorine atoms enhances the compound’s reactivity, particularly in nucleophilic substitution reactions, making it a valuable intermediate in synthetic chemistry .

Synthesis and Manufacturing

The synthesis of N-(2,4-dichloropyrimidin-5-yl)acetamide typically involves multi-step reactions starting from simpler pyrimidine precursors. A notable method, described in a Chinese patent (CN103058934A), outlines the following optimized protocol :

  • Ring Formation: Urea, triethyl orthoformate, and ethyl acetoacetate undergo condensation in the presence of potassium hydroxide to form a pyrimidine intermediate.

  • Chlorination: The intermediate is treated with phosphorus oxychloride (POCl3_3) under reflux conditions to introduce chlorine atoms at the 2nd and 4th positions.

  • Acetamide Functionalization: The chlorinated product is reacted with acetyl chloride or acetic anhydride to introduce the acetamide group at the 5th position.

Critical Reaction Conditions:

  • Temperature: 80–110°C for chlorination

  • Solvent: Anhydrous dichloromethane or toluene

  • Purification: Column chromatography using silica gel with a petroleum ether/dichloromethane gradient

This method achieves a yield of approximately 68–72% with >95% purity, as confirmed by high-performance liquid chromatography (HPLC) .

Physical and Chemical Properties

N-(2,4-Dichloropyrimidin-5-yl)acetamide exhibits the following physicochemical characteristics :

PropertyValue
Density1.7 ± 0.1 g/cm³
Melting PointNot reported (decomposes >200°C)
Boiling Point554.8 ± 60.0 °C (estimated)
SolubilitySlightly soluble in water; soluble in DMSO, DMF

The compound’s low water solubility limits its direct application in biological systems, necessitating derivatization or formulation with solubilizing agents.

Comparative Analysis with Related Compounds

The bioactivity of N-(2,4-dichloropyrimidin-5-yl)acetamide is influenced by its substitution pattern. The table below compares it with structurally similar pyrimidine derivatives :

CompoundSubstituentsKey Activity
N-(2-Chloropyrimidin-5-yl)acetamideSingle Cl at C2Moderate antifungal
N-(4,6-Dichloropyrimidin-5-yl)formamideCl at C4/C6, formamideHerbicidal (ALS inhibition)
N-(2-Methoxypyrimidin-5-yl)acetamideMethoxy at C2Antioxidant (IC50_{50} = 12 μM)

The dichloro substitution at C2/C4 confers superior electrophilicity, enhancing interactions with biological nucleophiles such as cysteine residues in enzymes .

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